1-Oxo-1H-pyrrolizine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1H-pyrrolizine-2-carbonyl chloride is a heterocyclic compound with the molecular formula C8H4ClNO2. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrrolizine ring fused with a carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrrolizine derivatives with thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to yield alcohols and aldehydes.
Common Reagents and Conditions:
Major Products:
Substitution: Amides, esters, and thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1H-pyrrolizine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Oxo-1H-pyrrolizine-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of bioactive molecules, where the compound acts as an intermediate in forming more complex structures .
Vergleich Mit ähnlichen Verbindungen
Pyrrolizine: A parent compound with a similar ring structure but lacking the carbonyl chloride group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position but without the chloride functionality.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions, offering different reactivity.
Uniqueness: 1-Oxo-1H-pyrrolizine-2-carbonyl chloride is unique due to its combination of a pyrrolizine ring and a carbonyl chloride group, providing distinct reactivity and versatility in organic synthesis .
Eigenschaften
CAS-Nummer |
81400-08-0 |
---|---|
Molekularformel |
C8H4ClNO2 |
Molekulargewicht |
181.57 g/mol |
IUPAC-Name |
1-oxopyrrolizine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)5-4-10-3-1-2-6(10)7(5)11/h1-4H |
InChI-Schlüssel |
ODWJMLWUJRBIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C(=O)C2=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.